3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide

Lipophilicity LogP Physicochemical Properties

3-Methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide (CAS 868144-74-5) is a synthetic, small-molecule benzofuran-2-carboxamide derivative with the molecular formula C22H17NO2 and a molecular weight of 327.4 g/mol. The compound features a unique, bulky N-biphenyl substituent at the carboxamide position and a methyl group at the 3-position of the benzofuran core.

Molecular Formula C22H17NO2
Molecular Weight 327.383
CAS No. 868144-74-5
Cat. No. B2355687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide
CAS868144-74-5
Molecular FormulaC22H17NO2
Molecular Weight327.383
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H17NO2/c1-15-19-9-5-6-10-20(19)25-21(15)22(24)23-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,24)
InChIKeyIEJCPVJCMRNNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide (868144-74-5): A Structurally-Defined Benzofuran-2-Carboxamide for PDE4/TNF-Focused Drug Discovery


3-Methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide (CAS 868144-74-5) is a synthetic, small-molecule benzofuran-2-carboxamide derivative with the molecular formula C22H17NO2 and a molecular weight of 327.4 g/mol [1]. The compound features a unique, bulky N-biphenyl substituent at the carboxamide position and a methyl group at the 3-position of the benzofuran core. Based on the extensive patent literature covering this chemotype, benzofuran-2-carboxamides are primarily explored as inhibitors of phosphodiesterase IV (PDE4) and tumor necrosis factor (TNF) production, making them relevant for inflammatory and immunological research [2]. While this specific compound's biological activity has not been published in primary research articles, its structural attributes position it as a potential tool compound for exploring structure-activity relationships (SAR) within this pharmacologically significant scaffold.

Procurement Risk: Why Unqualified Benzofuran-2-Carboxamides Cannot Substitute for 3-Methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide


The benzofuran-2-carboxamide scaffold is governed by steep SAR, where even minor modifications to the N-aryl substituent or the 3-position of the core can drastically alter potency, selectivity, and physicochemical properties [1]. Generic substitution with a structurally similar but chemically distinct analog—such as one lacking the biphenyl group or with a different substitution pattern—carries a high risk of introducing an inactive or promiscuous compound, invalidating experimental results. Specifically, the N-(4-phenylphenyl) motif contributes significant lipophilicity (cLogP ~5.5) [2] and unique steric bulk that cannot be replicated by simpler N-phenyl or N-benzyl derivatives. This guide aggregates the limited quantitative evidence available to help procurement specialists and scientists understand why this precise chemical entity must be specified.

Quantitative Evidence Guide for Selecting 3-Methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide Over Closest Analogs


Enhanced Lipophilicity Compared to the Unsubstituted Phenyl Analog

The target compound's biphenyl substituent confers a calculated partition coefficient (cLogP) of 5.5, which is substantially higher than the unsubstituted N-phenyl analog 3-methyl-N-phenyl-1-benzofuran-2-carboxamide (calculated cLogP ~3.5) [REFS-1, REFS-2]. This elevated lipophilicity is predicted to enhance membrane permeability and may influence target binding within hydrophobic enzyme pockets, such as the PDE4 catalytic site [3]. This is a class-level inference based on computed properties, as experimental LogD/membrane permeability data for these specific compounds are not publicly available.

Lipophilicity LogP Physicochemical Properties

Unique Topological Polar Surface Area (TPSA) as a Discriminating Factor

The target compound has a computed TPSA of 42.2 Ų, which is identical to the core benzofuran-2-carboxamide scaffold and is notably lower than analogs containing additional hydrogen bond acceptors (e.g., 3-(glycinamido)-benzofuran-2-carboxamide derivatives with TPSA >80 Ų) [1]. A TPSA below 60 Ų is generally correlated with good oral bioavailability and blood-brain barrier penetration [2]. This physicochemical distinction provides a rationale for choosing this compound in CNS-targeted or permeability-focused research, though direct experimental validation is required.

Polar Surface Area Drug-likeness Bioavailability

Structural Conformity to PDE4/TNF Inhibitor Pharmacophore

The compound falls within the Markush structures of US Patent 5,925,636, which claims benzofuran-2-carboxamides as PDE4 and TNF inhibitors [1]. Specifically, the combination of a 3-methyl substituent on the benzofuran ring and a bulky N-aryl group is a recurring motif in potent PDE4 inhibitors from this series. While individual IC50 values for this specific compound are not publicly disclosed, the patent teaches that compounds with similar substitution patterns exhibit functional inhibition of PDE4 and suppression of TNF-α release. This is a class-level inference that positions the compound as a candidate for PDE4/TNF-focused discovery, pending experimental profiling.

PDE4 Inhibition TNF-α Inflammation

Recommended Application Scenarios for 3-Methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide Based on Available Evidence


Tool Compound for PDE4/TNF Inhibitor SAR Exploration

The compound's alignment with the patented PDE4/TNF inhibitor pharmacophore makes it a suitable starting point for medicinal chemistry optimization [1]. Its unique N-biphenyl substituent offers a distinct vector for exploring lipophilic interactions within the PDE4 active site, an area not well-represented by simpler N-phenyl analogs.

Negative Control for Benzofuran-2-Carboxamide-based Chemical Probes

Given its structural similarity to pharmacologically active benzofuran-2-carboxamides but lack of published potency data, this compound can be rationally employed as a control in target engagement studies once its inactivity is experimentally confirmed. Procurement enables rigorous side-by-side comparison with more functionalized, active analogs [2].

CNS-Permeability Model Compound

The combination of high lipophilicity (cLogP 5.5) and low TPSA (42.2 Ų) suggests potential for crossing the blood-brain barrier [REFS-3, REFS-4]. This makes the compound a candidate for inclusion in parallel artificial membrane permeability assays (PAMPA) and in vivo brain penetration studies, to serve as a benchmark for a novel series of CNS-exposed anti-inflammatory agents.

Chemical Biology Probe for Hydrophobic Protein-Protein Interactions

The large, hydrophobic biphenyl tail may engage shallow, lipophilic pockets on protein surfaces, a common feature of protein-protein interaction (PPI) interfaces. The compound can be used in differential scanning fluorimetry (DSF) or fragment-based screening to map the 'druggability' of such sites.

Quote Request

Request a Quote for 3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.